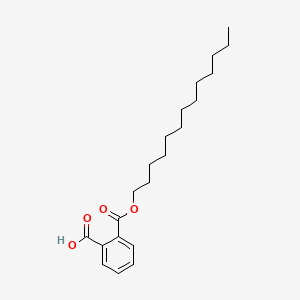

2-tridecoxycarbonylbenzoic Acid

Description

2-Tridecoxycarbonylbenzoic Acid is a benzoic acid derivative characterized by a tridecoxycarbonyl substituent at the 2-position of the benzene ring.

Properties

Molecular Formula |

C21H32O4 |

|---|---|

Molecular Weight |

348.5 g/mol |

IUPAC Name |

2-tridecoxycarbonylbenzoic acid |

InChI |

InChI=1S/C21H32O4/c1-2-3-4-5-6-7-8-9-10-11-14-17-25-21(24)19-16-13-12-15-18(19)20(22)23/h12-13,15-16H,2-11,14,17H2,1H3,(H,22,23) |

InChI Key |

BKMAEERFCKIKJR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the absence of direct experimental data on 2-Tridecoxycarbonylbenzoic Acid in the provided evidence, comparisons must be inferred from structurally analogous compounds. Below is an analysis based on related benzoic acid derivatives and alkyl-substituted aromatic acids:

Table 1: Key Properties of Selected Benzoic Acid Derivatives

Key Observations:

Lipophilicity vs. Polar Derivatives :

- The tridecoxycarbonyl group in 2-Tridecoxycarbonylbenzoic Acid likely reduces water solubility compared to polar derivatives like Caffeic Acid (3,4-dihydroxy substitution) or 2-Thiophenecarboxylic Acid . This property aligns it with applications requiring hydrophobic interactions, such as lipid bilayer studies or emulsifiers.

Biological Activity: Unlike 2-Aminobenzamides, which are studied for glycosylation engineering and enzyme inhibition , the long alkyl chain in 2-Tridecoxycarbonylbenzoic Acid may limit membrane permeability or enzymatic recognition unless tailored for specific lipid-mediated delivery systems.

Synthetic Utility: The tridecyl chain could serve as a linker in polymer chemistry or prodrug design, analogous to how shorter alkyl chains are used in surfactant synthesis.

Recommendations for Further Study

To address these gaps, consult:

- Specialized Chemical Databases : Reaxys or SciFinder for synthetic protocols or biological data.

- Surfactant Chemistry Literature : Investigate alkyl-substituted benzoic acids as micelle-forming agents.

- Bioconjugation Studies : Explore its use in lipid-drug conjugates, leveraging the C13 chain for enhanced biodistribution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.